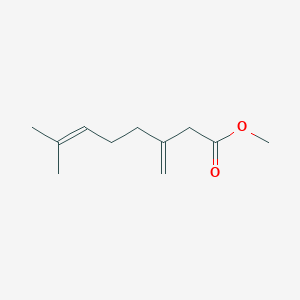
Methyl 7-methyl-3-methylideneoct-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methyl-3-methylideneoct-6-enoate is an organic compound with the molecular formula C10H16O2 It is a methyl ester derivative of a carboxylic acid and features a unique structure with multiple methyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-3-methylideneoct-6-enoate typically involves esterification reactions. One common method is the reaction of 7-methyl-3-methylideneoct-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-3-methylideneoct-6-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can yield the corresponding saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or ozone (O3) in an organic solvent.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding saturated ester.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Methyl 7-methyl-3-methylideneoct-6-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor profile.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-3-methylideneoct-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological pathways. The double bond in the compound can also participate in various biochemical reactions, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-methyl-3-methyleneoct-6-enal: A closely related compound with an aldehyde group instead of an ester.
7-Methyl-3-methyleneoct-6-enal: Another similar compound with a slightly different structure.
Uniqueness
Methyl 7-methyl-3-methylideneoct-6-enoate is unique due to its combination of a methyl ester group and a double bond, which imparts distinct chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
55298-92-5 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 7-methyl-3-methylideneoct-6-enoate |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6H,3,5,7-8H2,1-2,4H3 |
InChI Key |
ZYUOQXZZDDXNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















